molecular formula C14H12S B1615033 1,4-Dimethyldibenzothiophene CAS No. 21339-65-1

1,4-Dimethyldibenzothiophene

Cat. No.: B1615033
CAS No.: 21339-65-1
M. Wt: 212.31 g/mol
InChI Key: LUPOUOALGDWIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyldibenzothiophene is an organosulfur compound consisting of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 1 and 4 positions. This compound is a derivative of dibenzothiophene and is known for its presence in fossil fuels, where it acts as a refractory sulfur compound. Its chemical formula is C14H12S, and it is a colorless solid at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethyldibenzothiophene can be synthesized through various methods. One common approach involves the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride, followed by methylation at the 1 and 4 positions using methyl iodide and a strong base such as sodium hydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrodesulfurization of petroleum fractions. This process uses catalysts such as nickel-molybdenum or cobalt-molybdenum supported on alumina to remove sulfur from dibenzothiophene derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyldibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium in anhydrous conditions.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Partially reduced thiophenes.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism by which 1,4-dimethyldibenzothiophene exerts its effects involves its interaction with catalysts during desulfurization processes. The compound undergoes hydrogenation and hydrogenolysis pathways, leading to the removal of sulfur atoms and the formation of hydrocarbons . The molecular targets include the active sites of metal catalysts, where the sulfur atoms are cleaved from the thiophene ring.

Properties

IUPAC Name

1,4-dimethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPOUOALGDWIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3SC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943893
Record name 1,4-Dimethyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21339-65-1
Record name NSC116354
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimethyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethyldibenzothiophene
Reactant of Route 2
1,4-Dimethyldibenzothiophene
Reactant of Route 3
Reactant of Route 3
1,4-Dimethyldibenzothiophene
Reactant of Route 4
1,4-Dimethyldibenzothiophene
Reactant of Route 5
1,4-Dimethyldibenzothiophene
Reactant of Route 6
1,4-Dimethyldibenzothiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.